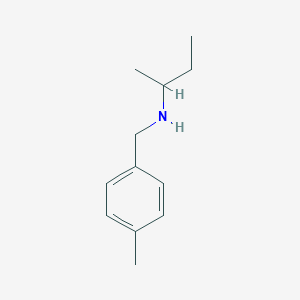

N-(4-methylbenzyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

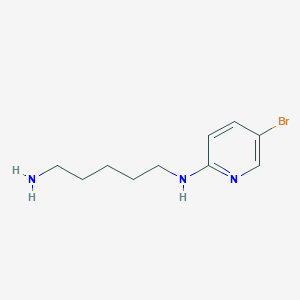

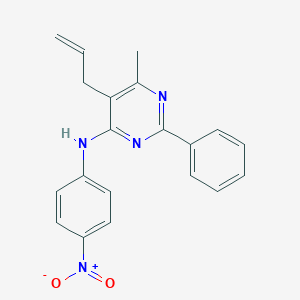

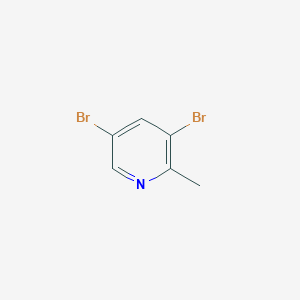

“N-(4-methylbenzyl)butan-2-amine” is a secondary aliphatic amine . It is a compound where a butan-2-amine molecule is substituted by a methylbenzyl group at the nitrogen atom .

Molecular Structure Analysis

The molecular formula of “N-(4-methylbenzyl)butan-2-amine” is C12H19N . The structure includes a butan-2-amine backbone with a methylbenzyl group attached to the nitrogen atom .Applications De Recherche Scientifique

Renewable Feedstocks and Material Science

Research on the use of renewable feedstocks, such as soybean oil, for producing nitrogen-containing derivatives has shown significant potential. These efforts are concentrated on converting triglycerides to fatty amines and amides, which are widely used in industry. The development of novel compounds, surfactants, and even polymers that contain nitrogen through various organic and enzymatic reactions highlights the relevance of nitrogen-containing compounds in material science and industrial applications (Biswas et al., 2008).

Food Science and Flavor Chemistry

In food science, branched aldehydes, derivatives of amino acids, play a critical role as flavor compounds. The production and degradation of these compounds from amino acids, including the involvement of nitrogen-containing intermediates, underscore the importance of nitrogen chemistry in enhancing food flavors and quality (Smit et al., 2009).

Environmental Science and Pollution Control

Advanced oxidation processes (AOPs) have been identified as effective means for degrading nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These compounds, resistant to conventional degradation processes, are utilized in textile, agricultural, and chemical industries. The review on AOPs for degrading such compounds emphasizes the environmental applications of understanding nitrogen-containing chemicals (Bhat & Gogate, 2021).

Biomedical Applications and Drug Delivery

Chitosan-based derivatives, owing to their biodegradability and compatibility, have been explored as adsorbents for heavy metal ions, showcasing the versatility of nitrogen-containing compounds in environmental remediation and potential biomedical applications (Ahmad et al., 2017). Furthermore, the role of amine activators in curing acrylic bone cements, which involves tertiary aromatic amines, highlights the intersection of organic chemistry and biomedical engineering for creating materials with specific therapeutic applications (Vázquez et al., 1998).

Catalysis and CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis and applications of these frameworks underscore the potential of nitrogen-containing compounds in addressing climate change through carbon capture technologies (Lin et al., 2016).

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREWBJMUDAEIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405889 |

Source

|

| Record name | N-(4-methylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)butan-2-amine | |

CAS RN |

869942-01-8 |

Source

|

| Record name | N-(4-methylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)